molecular formula C21H19FN2O4S B3538245 N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Cat. No. B3538245
M. Wt: 414.5 g/mol
InChI Key: VBUOWGQMFAAPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI). It is a small molecule drug that has been developed for the treatment of anemia associated with chronic kidney disease (CKD) and other related conditions. FG-4592 works by increasing the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.

Mechanism of Action

N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide works by inhibiting the activity of PHIs, which are enzymes that regulate the activity of HIFs. HIFs are transcription factors that play a critical role in the regulation of oxygen homeostasis. When oxygen levels are low, HIFs are activated, leading to the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. By inhibiting the activity of PHIs, N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide increases the activity of HIFs, leading to the upregulation of EPO and the production of red blood cells.
Biochemical and Physiological Effects
N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been shown to have several biochemical and physiological effects. It increases the production of EPO, leading to the production of red blood cells and the correction of anemia. It also increases the expression of genes involved in angiogenesis and glucose metabolism, which may have potential therapeutic applications in the treatment of conditions such as cancer and ischemic heart disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its specificity for PHIs. This makes it a valuable tool for studying the role of HIFs in various biological processes. However, one limitation of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is its stability in aqueous solutions, which may affect its bioavailability and potency.

Future Directions

There are several future directions for the research and development of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One potential application is in the treatment of cancer, where it may be used to inhibit tumor growth and angiogenesis. Another potential application is in the treatment of ischemic heart disease and stroke, where it may be used to promote angiogenesis and tissue repair. Additionally, further research is needed to better understand the potential side effects and long-term safety of N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide.

Scientific Research Applications

N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of anemia associated with CKD. In addition, it has also been studied for its potential applications in the treatment of other conditions such as cancer, ischemic heart disease, and stroke.

properties

IUPAC Name

N-(3-fluorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUOWGQMFAAPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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